molecular formula C17H14ClN3O3S B2490538 4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide CAS No. 903352-12-5

4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide

Cat. No.: B2490538
CAS No.: 903352-12-5
M. Wt: 375.83
InChI Key: HRLXNQGHUHJRGV-UHFFFAOYSA-N
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Description

4-Chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a chlorinated benzene ring linked to a 4-(6-methoxypyridazin-3-yl)phenyl group via a sulfonamide bridge. This compound belongs to a broader class of sulfonamides known for diverse biological activities, including enzyme inhibition and antimicrobial effects . Its structural uniqueness lies in the methoxy-substituted pyridazine ring, which may influence electronic properties and binding interactions with biological targets.

Properties

IUPAC Name

4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3S/c1-24-17-11-10-16(19-20-17)12-2-6-14(7-3-12)21-25(22,23)15-8-4-13(18)5-9-15/h2-11,21H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLXNQGHUHJRGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps, including the formation of the sulfonamide bond and the introduction of the chloro and methoxypyridazinyl groups. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-(6-methoxypyridazin-3-yl)aniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminosulfonamide derivative, while oxidation can produce a sulfone.

Scientific Research Applications

4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide involves the inhibition of specific enzymes or proteins. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to competitively inhibit the enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial DNA replication and cell division .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Methoxy vs.
  • Chloro vs. Amino Group: Sulfachloropyridazine () replaces the chlorine on the benzene ring with an amino group, which is critical for its antibacterial activity. The amino group likely facilitates hydrogen bonding with microbial targets .
  • Schiff Base Incorporation : The Schiff base derivative () demonstrates significantly enhanced enzyme inhibition (urease IC₅₀ = 0.9 µM), highlighting the role of imine linkages in stabilizing target interactions .

Steric and Electronic Modifications

  • Phenyl Substitution Position : G619-0263 has a 3-phenyl substitution versus the 4-phenyl in the target compound. This positional change may affect steric hindrance and binding pocket compatibility in biological systems .
  • Methyl Group Addition : G619-0404 incorporates 3,5-dimethyl groups on the benzene ring, increasing steric bulk and hydrophobicity, which could influence pharmacokinetic properties like absorption .

Halogen Substitution Impact

  • Chloro vs.

Implications for Drug Design

  • Pyridazine Ring Optimization : The methoxy group on pyridazine in the target compound may serve as a hydrogen bond acceptor, a feature absent in ethoxy analogs. This could be leveraged in designing selective enzyme inhibitors .
  • Hybrid Derivatives : Compounds combining sulfonamide backbones with heterocycles (e.g., pyrrolidine in ) or indole moieties () show promise for multi-target therapies, such as anticancer or anti-inflammatory agents .

Biological Activity

4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is a sulfonamide compound that has garnered interest for its potential biological activities, particularly in medicinal chemistry. Its structure includes a sulfonamide group, which is known for its ability to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis.

Chemical Structure and Properties

  • Molecular Formula : C17H14ClN3O3S
  • Molecular Weight : 373.82 g/mol
  • IUPAC Name : this compound

The primary mechanism of action for this compound involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical in the bacterial folate synthesis pathway. By mimicking PABA, this compound competes with the natural substrate, thereby disrupting the synthesis of folic acid necessary for DNA replication and cell division in bacteria.

Antibacterial and Antifungal Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. The sulfonamide group is particularly effective against a variety of gram-positive and gram-negative bacteria, as well as certain fungal strains.

Enzyme Inhibition Studies

In vitro studies have shown that this compound can inhibit various enzymes associated with bacterial metabolism. It has been used as a tool compound to investigate enzyme interactions and to elucidate the mechanisms underlying bacterial resistance .

Case Studies

  • Study on Antibacterial Efficacy :
    A study published in PubMed evaluated the antibacterial activity of several sulfonamides, including derivatives of this compound. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Mechanistic Insights :
    Another research article focused on the mechanism by which this compound inhibits DHPS, revealing that structural modifications can enhance its binding affinity, thereby increasing its efficacy against resistant strains of bacteria .

Data Tables

Biological ActivityTest OrganismConcentration (µg/mL)Result
AntibacterialStaphylococcus aureus10Significant inhibition
AntibacterialEscherichia coli10Significant inhibition
AntifungalCandida albicans20Moderate inhibition

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